3-(シクロペンチルアミノ)プロパン酸tert-ブチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

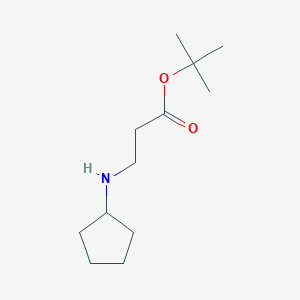

Tert-butyl 3-(cyclopentylamino)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is a derivative of propanoic acid and has a cyclopentylamino group attached to the third carbon atom.

作用機序

The mechanism of action of tert-butyl 3-(cyclopentylamino)propanoate involves the inhibition of HDACs and LSD1 enzymes. HDACs are involved in the deacetylation of histone proteins, which leads to the repression of gene expression. LSD1 is involved in the demethylation of lysine residues on histone proteins, which also leads to the repression of gene expression. By inhibiting these enzymes, tert-butyl 3-(cyclopentylamino)propanoate can restore normal gene expression patterns and potentially treat diseases associated with their dysregulation.

Biochemical and Physiological Effects:

Tert-butyl 3-(cyclopentylamino)propanoate has been shown to exhibit potent inhibitory activity against HDACs and LSD1 enzymes. This inhibition leads to the restoration of normal gene expression patterns, which can potentially treat diseases associated with their dysregulation. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-tumor activities, which further support its potential therapeutic applications.

実験室実験の利点と制限

One of the main advantages of tert-butyl 3-(cyclopentylamino)propanoate is its potent inhibitory activity against HDACs and LSD1 enzymes. This activity makes it a promising candidate for drug discovery and development. However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to work with in lab experiments.

将来の方向性

There are several future directions for research on tert-butyl 3-(cyclopentylamino)propanoate. One potential direction is the development of more potent and selective inhibitors of HDACs and LSD1 enzymes. Another direction is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer and neurodegenerative disorders. Additionally, the development of more efficient synthesis methods for tert-butyl 3-(cyclopentylamino)propanoate could facilitate its use in drug discovery and development.

合成法

The synthesis of tert-butyl 3-(cyclopentylamino)propanoate involves the reaction of tert-butyl 3-bromo propanoate with cyclopentylamine in the presence of a palladium catalyst. The reaction proceeds via a palladium-catalyzed amination reaction, which results in the formation of tert-butyl 3-(cyclopentylamino)propanoate.

科学的研究の応用

- tert-ブチル官能基は、表面における有機分子の自己組織化挙動を調節する上で重要な役割を果たします。 研究者らは、Ag (111) 表面上のテトラアザペロピレン誘導体からのtert-ブチル基の制御された熱除去を検討してきました .

- ®-tert-ブチル (1-ヒドロキシブト-3-イン-2-イル) カルバメートは、天然物ジャスピンBの中間体であり、3-(シクロペンチルアミノ)プロパン酸tert-ブチルを主要な構成要素としてL-セリンから合成することができます .

表面上の超分子ナノ構造体

天然物中間体の合成

触媒作用と反応機構

特性

IUPAC Name |

tert-butyl 3-(cyclopentylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)8-9-13-10-6-4-5-7-10/h10,13H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUMKBOYVOHBEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCNC1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2385222.png)

![2-[4-(2-chloro-8-methylquinoline-3-carbonyl)piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B2385224.png)

![(3AR,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/no-structure.png)

![2-{[(3-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2385229.png)

![2-[4-(Trifluoromethoxy)phenyl]tetrazole-5-carboxylic acid](/img/structure/B2385232.png)

![Methyl 3-(acetyloxy)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B2385234.png)

![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2385237.png)

![1-[4-[(2-Methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2385243.png)